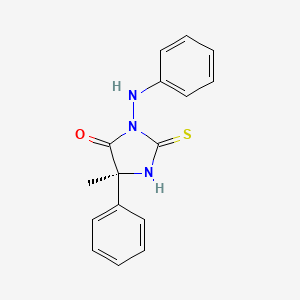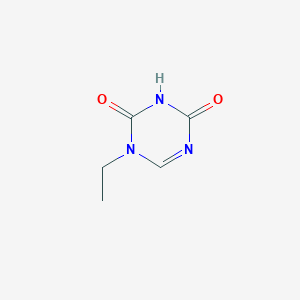
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: is a complex organic compound with a unique structure that includes an anilino group, a methyl group, a phenyl group, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Anilino Group: Aniline is introduced through a nucleophilic substitution reaction.
Addition of the Methyl and Phenyl Groups: These groups are added via alkylation and arylation reactions, respectively.
Formation of the Sulfanylidene Group: This is achieved through the reaction of the imidazolidinone derivative with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group, resulting in the formation of reduced derivatives.
Substitution: The anilino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Halogenated or nitrated derivatives of the anilino and phenyl groups.
Applications De Recherche Scientifique
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
- (5S)-3-Anilino-5-(4-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Uniqueness
- The presence of the sulfanylidene group in (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
- The specific arrangement of the anilino, methyl, and phenyl groups contributes to its distinct pharmacological profile and potential applications.
Propriétés
Numéro CAS |
161326-40-5 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(5S)-3-anilino-5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 |
Clé InChI |
YCYPMUPLPVCBED-INIZCTEOSA-N |
SMILES isomérique |
C[C@@]1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)


![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)









